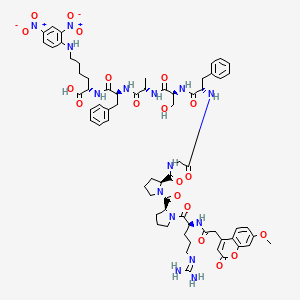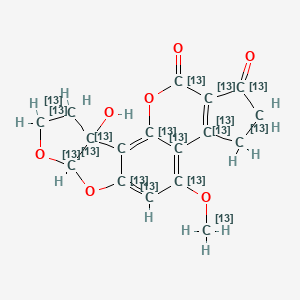
Aflatoxin M2-13C17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aflatoxin M2-13C17 is a labeled analog of aflatoxin M2, a mycotoxin produced by certain species of Aspergillus fungi, primarily Aspergillus flavus and Aspergillus parasiticus. Aflatoxins are secondary metabolites known for their potent carcinogenic properties. Aflatoxin M2 is a hydroxylated metabolite of aflatoxin B2 and is commonly found in milk and dairy products as a result of the consumption of contaminated feed by lactating animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin M2-13C17 involves the incorporation of carbon-13 isotopes into the aflatoxin M2 molecule. This can be achieved through a series of chemical reactions starting from labeled precursors. The process typically involves the hydroxylation of aflatoxin B2-13C17 to produce this compound. The reaction conditions often include the use of specific enzymes or chemical reagents that facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities for handling isotopically labeled compounds. The production process involves the use of advanced chromatographic techniques to purify the final product and ensure its high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Aflatoxin M2-13C17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Aflatoxin M2-13C17 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantification in various studies. Some of its applications include:
Mechanism of Action
The mechanism of action of aflatoxin M2-13C17 involves its interaction with cellular components, leading to various toxic effects. Aflatoxins, including aflatoxin M2, are known to form adducts with DNA, leading to mutations and carcinogenesis. The primary molecular target is the liver, where aflatoxins are metabolized to reactive intermediates that can bind to DNA and proteins, causing cellular damage and increasing the risk of liver cancer .
Comparison with Similar Compounds
Aflatoxin M2-13C17 is similar to other aflatoxins such as aflatoxin B1, B2, G1, and G2, which are also produced by Aspergillus species. this compound is unique due to its isotopic labeling, which allows for more precise analytical studies. Similar compounds include:
- Aflatoxin B1-13C17
- Aflatoxin B2-13C17
- Aflatoxin G1-13C17
- Aflatoxin G2-13C17
These labeled analogs are used in similar research applications to study the behavior, metabolism, and toxicology of aflatoxins in various systems.
Properties
Molecular Formula |
C17H14O7 |
|---|---|
Molecular Weight |
347.16 g/mol |
IUPAC Name |
3-hydroxy-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
InChI Key |
OQLKWHFMUPJCJY-CGADXAHWSA-N |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C](=[13CH]1)O[13CH]5[13C]4([13CH2][13CH2]O5)O |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
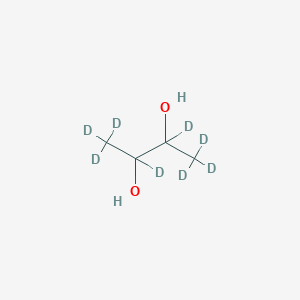

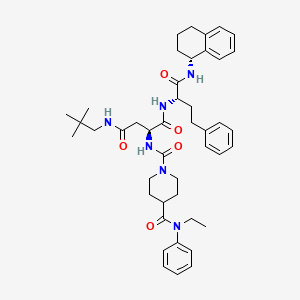
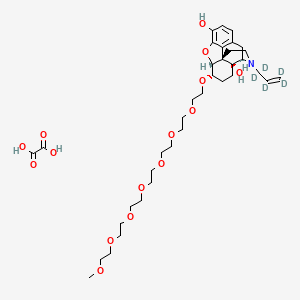
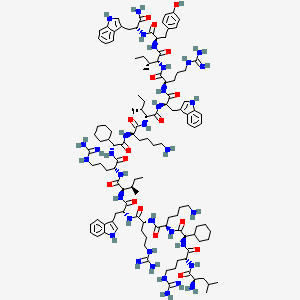

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)

